Baohuoside I, also known as Icariside II, is a flavonoid compound extracted from the plant Epimedium koreanum Nakai. It has garnered attention due to its potential therapeutic applications, particularly in the field of oncology. Research has indicated that Baohuoside I exhibits anti-cancer properties across various types of cancer, including hepatocellular carcinoma, multiple myeloma, pancreatic cancer, non-small cell lung cancer, esophageal carcinoma, and glioma1256710. This comprehensive analysis aims to elucidate the mechanisms of action of Baohuoside I and its applications in different fields based on the current body of research.
The structure of Baohuoside V was elucidated through spectroscopic analysis, including UV, IR, MS, 1H-NMR, and 13C-NMR. [] These techniques revealed its identity as 3, 5, 7, 4'-tetrahydroxy-8-prenylflavone-3-O-α-L-rhamnopyranosyl (4←1)-α-L-rhamnopyranosyl-7-O-β-D-glucopyranoside. [] This complex structure consists of a 8-prenylflavone core with a rhamnosyl (1→4) rhamnosyl moiety attached at the 3-position and a glucopyranosyl moiety attached at the 7-position. []
Baohuoside I has been shown to exert its anti-cancer effects through multiple pathways. In hepatocellular carcinoma, it targets the mTOR signaling pathway to induce apoptosis, inhibiting proliferation, invasion, and migration of cancer cells1. Similarly, in pancreatic cancer, Baohuoside I affects intracellular energy metabolism and induces apoptosis via the mTOR/S6K1 and caspase/Bcl2/Bax signaling pathways5. In the context of multiple myeloma, Baohuoside I inhibits tumor angiogenesis through the PPARγ-VEGF signaling axis2. Additionally, it has been found to induce apoptosis in non-small cell lung cancer through the mitochondrial pathway, involving reactive oxygen species (ROS) and MAPK pathway activation6. In esophageal carcinoma, Baohuoside I inhibits cell growth and downregulates survivin and cyclin D1 expression via β-catenin-dependent signaling7. Furthermore, Baohuoside I has been reported to inhibit glioma cell growth by upregulating p-AMPKα1 and downregulating p-mTOR and p-S6K, thereby inducing apoptosis10.
Baohuoside I's primary application is in cancer therapy, where it has been studied for its anti-proliferative and pro-apoptotic effects. In hepatocellular carcinoma, it significantly inhibited tumor growth in vivo and in vitro1. For multiple myeloma, it was shown to inhibit angiogenesis, a critical process for tumor growth and metastasis2. In pancreatic cancer, it not only inhibited cell growth but also affected the energy metabolism of cancer cells5. Baohuoside I also demonstrated potent antitumor activity against non-small cell lung cancer in vivo, with a formulation based on mixed micelles enhancing its solubility and efficacy4. Its role in inducing apoptosis in esophageal carcinoma cells and inhibiting β-catenin-dependent signaling suggests a potential for therapeutic use in esophageal squamous cell carcinoma7. Additionally, Baohuoside I's anti-glioma effect was confirmed in vivo, highlighting its potential as an anti-tumor candidate for glioma therapy10.
Beyond oncology, Baohuoside I has been investigated for its immunosuppressive properties. It inhibits lymphocyte activation, T-cell and B-cell proliferation, and could potentially be used in combination with other immunosuppressants like tacrolimus to prevent organ transplant rejection3. It also exhibits significant suppressive effects on neutrophil chemotaxis and NK-cell cytotoxicity, suggesting a broader immunopharmacological profile8.
Preliminary studies have indicated that Baohuoside I may have anti-osteoporotic activity. It promotes the differentiation of bone marrow stromal cells (BMSCs) into osteoblasts and inhibits adipocyte formation, which is crucial for bone health. Additionally, it regulates immune functions and exhibits antioxidant activity, which could contribute to its therapeutic effects in osteoporosis9.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: